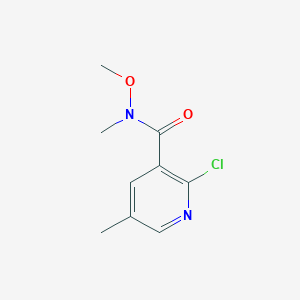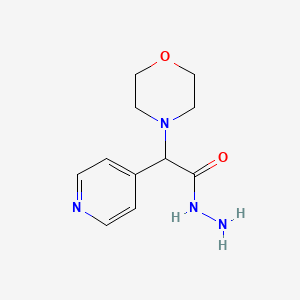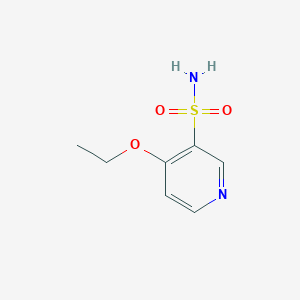![molecular formula C14H19ClN2O B1421052 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1198284-29-5](/img/structure/B1421052.png)
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride
Vue d'ensemble
Description
“4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride” is a chemical compound with the molecular formula C14H19ClN2O and a molecular weight of 266.77 . It has been identified as a potent and selective inhibitor for the treatment of inflammatory bowel disease .
Synthesis Analysis
The synthesis of “4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride” involves the introduction of spirocyclic scaffolds based on the reported selective TYK2 inhibitor . Further structural optimization has led to the discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .Molecular Structure Analysis
The InChI code for “4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride” is 1S/C14H18N2O.ClH/c17-13-14(6-8-15-9-7-14)12(10-16-13)11-4-2-1-3-5-11;/h1-5,12,15H,6-10H2,(H,16,17);1H . This indicates the presence of a spirocyclic scaffold in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
Treatment of Inflammatory Bowel Disease
- Application Summary: This compound has been identified as a potent and selective dual TYK2/JAK1 inhibitor, which can be used for the treatment of Inflammatory Bowel Disease .
- Methods of Application: The structure-activity relationship was explored through the introduction of spirocyclic scaffolds based on a reported selective TYK2 inhibitor, leading to the discovery of a superior derivative compound .
- Results: The derivative compound showed excellent potency on TYK2/JAK1 kinases with IC50 values of 6 and 37 nM, respectively, and exhibited more than 23-fold selectivity for JAK2 . It also demonstrated excellent metabolic stability and more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models .
Inhibition of Receptor Interaction Protein Kinase 1 (RIPK1)
- Application Summary: This compound has been used to develop a series of potent RIPK1 inhibitors . RIPK1 is a key driver in various inflammatory diseases, and its inhibition has shown therapeutic potential .
- Methods of Application: A virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors, leading to the discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives .
- Results: Among the derivatives, one compound exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM . It also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-phenyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-13-14(6-8-15-9-7-14)12(10-16-13)11-4-2-1-3-5-11;/h1-5,12,15H,6-10H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONILTXTYNIUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(CNC2=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1420979.png)





